molecular formula C15H19BrN2O3S B2774726 2-bromo-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide CAS No. 2034267-03-1

2-bromo-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide

Cat. No.: B2774726
CAS No.: 2034267-03-1
M. Wt: 387.29
InChI Key: WRHJIBIZPPLEJM-UHFFFAOYSA-N
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Description

2-bromo-N-(8-(methylsulfonyl)-8-azabicyclo[321]octan-3-yl)benzamide is a complex organic compound featuring a bromine atom, a methylsulfonyl group, and a bicyclic azabicyclo[321]octane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide typically involves multiple steps. One common approach includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The key steps involve:

    Cyclization: The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU, leading to protected intermediates.

    Deprotection: Removal of protecting groups using reagents like PhSH.

    Intramolecular Cyclization: Formation of the bicyclic structure under specific conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity, possibly incorporating continuous flow chemistry techniques for better control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Bases: DBU, NaOH

    Nucleophiles: Amines, thiols

    Oxidizing Agents: m-CPBA, H2O2

    Reducing Agents: NaBH4, LiAlH4

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution of the bromine atom with an amine would yield an amine derivative, while oxidation of the methylsulfonyl group could produce a sulfone.

Scientific Research Applications

2-bromo-N-(8-(methylsulfonyl)-8-azabicyclo[32

Mechanism of Action

The mechanism of action of 2-bromo-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide involves its interaction with specific molecular targets. The bromine atom and the bicyclic structure may facilitate binding to enzymes or receptors, modulating their activity. The methylsulfonyl group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide is unique due to the combination of its bromine atom, methylsulfonyl group, and bicyclic structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-bromo-N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BrN2O3S/c1-22(20,21)18-11-6-7-12(18)9-10(8-11)17-15(19)13-4-2-3-5-14(13)16/h2-5,10-12H,6-9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRHJIBIZPPLEJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1C2CCC1CC(C2)NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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